N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide
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Overview
Description
Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity with other substances and any catalysts that may affect these reactions .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, optical activity, and stability under various conditions .Scientific Research Applications
Photodynamic Therapy and Cancer Treatment The derivative compounds of 1,3,4-thiadiazole, such as zinc(II) phthalocyanine substituted with benzenesulfonamide groups, exhibit significant properties for photodynamic therapy applications. The high singlet oxygen quantum yield and appropriate photodegradation quantum yield of these compounds make them valuable as Type II photosensitizers, potentially applicable in treating cancer via photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Activities A variety of 1,3,4-thiadiazole derivatives, including those linked to imidazo[2,1-b]thiazole moieties, have demonstrated promising antimicrobial and antifungal activities. These compounds, through their structural composition, can potentially be effective against bacterial and fungal pathogens, indicating a broad spectrum of use in antimicrobial therapies (Güzeldemirci & Küçükbasmacı, 2010). Additionally, certain 1,3,4-thiadiazole compounds have shown antimicrobial efficacy against Staphylococcus aureus, S. epidermidis, and Bacillus subtilis, suggesting their potential as antibacterial agents (Tehranchian, Akbarzadeh, Fazeli, Jamalifar, & Shafiee, 2005).
Antitumor and Anticancer Activities Several derivatives of 1,3,4-thiadiazole have been synthesized and shown to inhibit the growth of a wide range of cancer cell lines, including leukemia, non-small lung cancer, and renal cancer. These findings indicate the potential of these compounds in developing new anticancer agents (Bhole & Bhusari, 2011). Additionally, Schiff bases derived from 1,3,4-thiadiazole compounds have shown high DNA protective ability against oxidative damage and exhibited cytotoxicity on specific cancer cell lines, further highlighting their potential in cancer treatment (Gür et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been known to target various receptors and enzymes .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to exhibit their effects through interactions with their targets .
Biochemical Pathways
Similar compounds have been known to affect various biological pathways .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Similar compounds have been reported to have various biological activities .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds .
Safety and Hazards
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2S/c1-11(2)24-15-9-5-12(6-10-15)16(23)20-18-22-21-17(25-18)13-3-7-14(19)8-4-13/h3-11H,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPRKZFVHMKGTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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